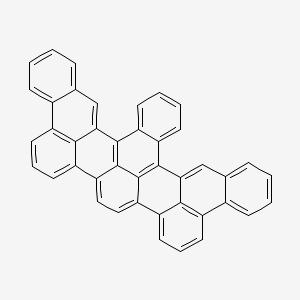
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₂₂ and a molecular weight of 526.6241 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis are often prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced polycyclic aromatic hydrocarbons. Substitution reactions can yield halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with proteins, altering their activity and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]furan: A related polycyclic aromatic hydrocarbon with significant biological activity.
Naphtho[1,2-b]benzofuran: Another polycyclic aromatic compound with similar structural features and reactivity.
Uniqueness
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is unique due to its highly fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
34814-82-9 |
|---|---|
Molekularformel |
C42H22 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
undecacyclo[20.16.2.12,6.123,31.07,12.015,39.016,21.025,30.036,40.014,42.035,41]dotetraconta-1(38),2,4,6(42),7,9,11,13,15(39),16,18,20,22(40),23,25,27,29,31(41),32,34,36-henicosaene |
InChI |
InChI=1S/C42H22/c1-3-11-25-23(9-1)21-35-37-27(25)15-7-17-29(37)33-19-20-34-30-18-8-16-28-26-12-4-2-10-24(26)22-36(38(28)30)40-32-14-6-5-13-31(32)39(35)41(33)42(34)40/h1-22H |
InChI-Schlüssel |
VQTIXOWFVHAUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=C6C7=CC=CC8=C7C(=CC9=CC=CC=C89)C3=C6C5=C(C4=CC2=C1)C1=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


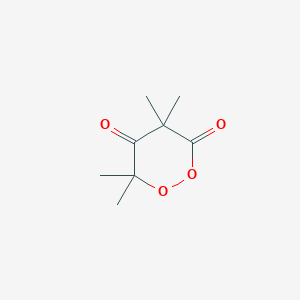
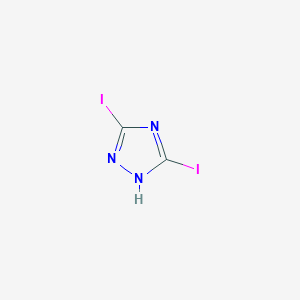
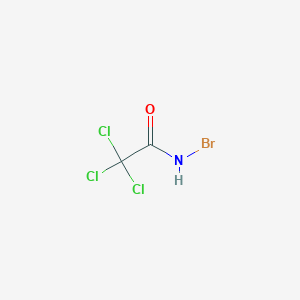
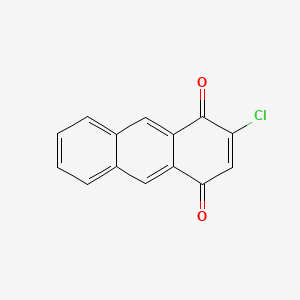
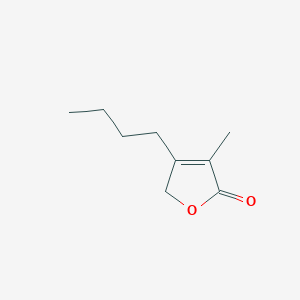
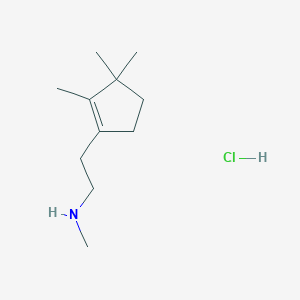

![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
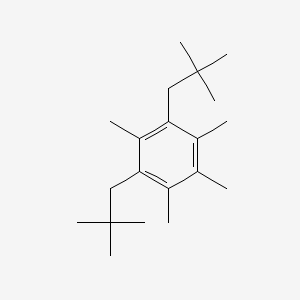
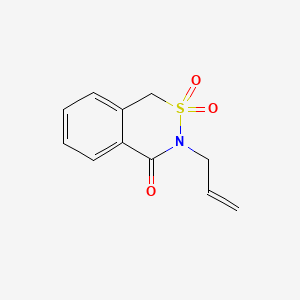
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
